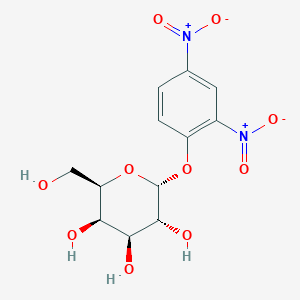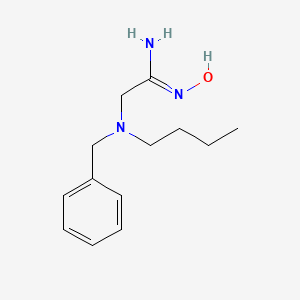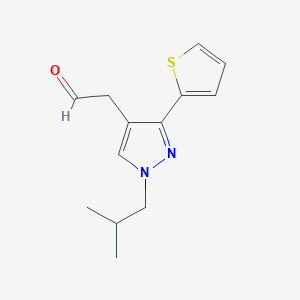![molecular formula C13H16N2S2 B13427402 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazole ring. Industrial production methods may employ eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrazoline derivatives: These compounds have a similar core structure but differ in their saturation level and substituents, affecting their pharmacological properties.
Indazole derivatives: These compounds share the pyrazole ring but include additional nitrogen atoms, resulting in distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and bioactivity profiles.
Propriétés
Formule moléculaire |
C13H16N2S2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2S2/c1-9(2)15-12-4-6-17-8-11(12)13(14-15)10-3-5-16-7-10/h3,5,7,9H,4,6,8H2,1-2H3 |
Clé InChI |
UOJHDOURPWZSNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(CSCC2)C(=N1)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)











![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
